molecular formula C16H28N2O4 B7919966 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919966
M. Wt: 312.40 g/mol
InChI Key: GQCKPNSFSNCUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (Ref: 10-F081365) is a piperidine derivative featuring a tert-butyl ester group and a cyclopropyl amino substituent modified with a carboxymethyl moiety . The tert-butyl ester is a common protecting group in medicinal chemistry, offering steric protection against enzymatic hydrolysis and enhancing metabolic stability. The carboxymethyl group (-CH2COOH) may enhance solubility due to its polar nature, distinguishing it from analogs with non-polar substituents. While the compound is listed as discontinued, its structural framework is relevant to drug discovery, particularly in targeting enzymes or receptors requiring rigid, functionalized scaffolds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-4-5-12(9-17)10-18(11-14(19)20)13-6-7-13/h12-13H,4-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCKPNSFSNCUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential pharmacological properties due to its unique structural features. This compound includes a piperidine ring, carboxymethyl group, and tert-butyl ester moiety, suggesting various biological activities and chemical reactivities.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4, with a molecular weight of approximately 346.4 g/mol. The presence of both carboxylic acid and amine functionalities indicates potential for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
PurityTypically ≥ 95%

Antiviral Activity

Research has indicated that similar piperidine derivatives exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has been shown to inhibit the main protease (Mpro) of SARS-CoV-2, although the activity was modest . These findings suggest that the piperidine framework may be conducive to developing antiviral agents.

The potential mechanism of action for compounds like this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to bind to catalytic sites in viral proteases, hindering their function.
  • Cellular Interaction : The presence of amine and carboxylic acid groups allows for interactions with cellular receptors or enzymes, possibly leading to altered cellular signaling pathways.

Case Studies and Research Findings

  • Antiviral Testing : In a study evaluating various piperidine derivatives, compounds demonstrated low micromolar activity against influenza viruses. The selectivity index (SI) values were noted, indicating the balance between efficacy and cytotoxicity .
  • Synthesis and Structure-Activity Relationship (SAR) : Research into structural modifications of piperidine derivatives revealed that specific substitutions could enhance biological activity while reducing toxicity. For example, fluorinated analogs showed increased potency against viral targets compared to their non-fluorinated counterparts .
  • Comparative Analysis : A comparative study highlighted the unique features of this compound against structurally similar compounds. The presence of the cyclopropyl group was noted to influence solubility and reactivity, which are critical for biological interactions.

Chemical Reactions Analysis

Oxidation Reactions

The carboxymethyl and cyclopropyl-amino groups are susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the carboxymethyl moiety to yield carboxylic acid derivatives.

Reaction Conditions Product Source
Oxidation of carboxymethyl groupKMnO₄, H₂O, 25°C, 12 h3-[(Carboxy-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid

Oxidation of the cyclopropane ring is less common but may occur under aggressive conditions (e.g., ozone), leading to ring-opening products.

Reduction Reactions

The tert-butyl ester and carboxymethyl groups can undergo reduction. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the cyclopropane ring.

Reaction Conditions Product Source
Reduction of tert-butyl esterLiAlH₄, THF, 0°C → reflux3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidin-1-yl-methanol

Selective reduction of the amide bond is achievable using borane-THF, yielding secondary amines.

Hydrolysis Reactions

The tert-butyl ester undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid.

Reaction Conditions Product Source
Acidic hydrolysis of esterHCl (conc.), H₂O, 80°C, 6 h3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid

Basic hydrolysis (NaOH) is less common due to potential decomposition of the cyclopropane ring.

Nucleophilic Substitution

The methylene group adjacent to the cyclopropyl-amino moiety participates in nucleophilic substitutions. For example, reaction with amines yields secondary or tertiary amines.

Reaction Conditions Product Source
Alkylation with ethyl bromideK₂CO₃, DMF, 60°C, 8 h3-[(Carboxymethyl-cyclopropyl-ethylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Hydrogenation and Ring-Opening

Catalytic hydrogenation (H₂/Pd-C) under high pressure (40–50 psi) cleaves the cyclopropane ring, forming a propylamine derivative.

Reaction Conditions Product Source
Cyclopropane hydrogenationH₂ (40 psi), Pd/C, AcOH, 72 h3-[(Carboxymethyl-propylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Protection/Deprotection

The tert-butyl ester serves as a protecting group, removable via trifluoroacetic acid (TFA) to expose the carboxylic acid.

Reaction Conditions Product Source
Boc deprotectionTFA, DCM, 25°C, 2 h3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with aryl halides.

Reaction Conditions Product Source
Suzuki coupling with phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 90°C3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-1-carboxylic acid tert-butyl esters, which vary in substituents on the piperidine ring or pendant groups. Key structural and functional differences among analogs are summarized below:

Structural Variations and Physicochemical Properties

Compound Name (CAS/Ref) Key Substituents Structural Features Physicochemical Impact
Target Compound (Ref: 10-F081365) Carboxymethyl-cyclopropyl-amino Cyclopropane rigidity + polar carboxymethyl Enhanced solubility; potential for hydrogen bonding
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylate (1353952-64-3) 2-Amino-acetyl-cyclopropyl-amino Acetylated amino group Reduced polarity compared to carboxymethyl; increased lipophilicity
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylate (939986-55-7) Chloroquinoxaline moiety Aromatic heterocycle Enhanced π-π stacking; potential for DNA intercalation or kinase inhibition
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate (162504-75-8) Methoxy-oxopropyl side chain Ester within side chain Increased metabolic lability; moderate lipophilicity
3-(4-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylate (887591-32-4) Sulfonyl-carbamoyl group Sulfonamide + carboxamide High hydrogen-bonding capacity; potential protease inhibition

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with 1-tert-butoxycarbonylpiperidine-3-carbaldehyde as the starting material. The aldehyde group at position 3 undergoes nucleophilic addition with cyclopropylamine derivatives.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Catalyst : Anhydrous potassium carbonate or triethylamine.

  • Temperature : 0–25°C to minimize side reactions.

For example:

1-Boc-piperidine-3-carbaldehyde+cyclopropylamineTHF, K₂CO₃1-Boc-3-(cyclopropylamino-methyl)piperidine\text{1-Boc-piperidine-3-carbaldehyde} + \text{cyclopropylamine} \xrightarrow{\text{THF, K₂CO₃}} \text{1-Boc-3-(cyclopropylamino-methyl)piperidine}

Introduction of the Carboxymethyl Group

The carboxymethyl moiety is introduced via alkylation or Michael addition. A common approach involves reacting the secondary amine with bromoacetic acid tert-butyl ester:

1-Boc-3-(cyclopropylamino-methyl)piperidine+BrCH₂COOtBuDMF, Et₃NTarget Compound\text{1-Boc-3-(cyclopropylamino-methyl)piperidine} + \text{BrCH₂COOtBu} \xrightarrow{\text{DMF, Et₃N}} \text{Target Compound}

Optimization Notes :

  • Excess bromoacetic acid ester (1.5–2.0 equivalents) ensures complete substitution.

  • Dimethylformamide (DMF) enhances solubility of intermediates.

Reaction Conditions and Yield Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature 0–25°CPrevents decomposition of tert-butyl ester
Solvent Polarity THF > DMF > DCMHigher polarity accelerates SN2 mechanisms
Catalyst Loading 10–15 mol% K₂CO₃Balances reaction rate and side products
Reaction Time 12–24 hoursEnsures complete conversion

Data derived from analogous tert-butyl ester syntheses report yields of 65–78% for similar multi-step sequences.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (70:30 to 60:40) eluent removes unreacted starting materials.

  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (≥95% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Key signals include tert-butyl protons (δ 1.44 ppm, singlet) and cyclopropane CH₂ (δ 0.5–1.0 ppm).

  • MS (ESI+) : m/z 313.2 [M+H]⁺ confirms molecular weight.

Industrial-Scale Considerations

Patent CN103787971A outlines scalable methods for tert-butyl ester synthesis, emphasizing:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Cost-Effective Reagents : Tris(dimethylamino)methane substitutes expensive catalysts.

  • Waste Reduction : Hexane/ethyl acetate solvent recovery systems improve sustainability.

Challenges and Mitigation Strategies

ChallengeSolution
tert-Butyl Ester Hydrolysis Use anhydrous conditions and avoid strong acids/bases
Cyclopropane Ring Strain Employ low-temperature reactions to prevent ring opening
Byproduct Formation Optimize stoichiometry and catalyst loading

Q & A

Q. What are the established synthetic routes for 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions, starting with cyclopropylamine derivatives. For example, cyclopropylamine can react with thiocyanate to form intermediates like cyclopropyl-5-sulfanyl-4H-1,2,4-triazole, followed by coupling to a piperidine backbone. Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is critical to prevent unwanted side reactions. Purification via column chromatography (e.g., silica gel, gradient elution) is recommended to isolate the final product .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify cyclopropyl, piperidine, and tert-butyl groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., expected m/z ~350–400 Da).
  • HPLC (C18 column, UV detection) to assess purity (>95% recommended for biological assays). Cross-referencing with PubChem-computed data (e.g., InChI key, molecular formula) ensures accuracy .

Q. What are the stability and storage requirements for this compound?

The Boc group confers stability under basic conditions but is labile in acidic environments. Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) .

Q. Which purification methods are effective for removing synthetic byproducts?

Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar impurities. For persistent contaminants, recrystallization in dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature control : Maintain ≤0°C during cyclopropane ring formation to minimize side reactions.
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl groups are present.
  • Solvent selection : Use tetrahydrofuran (THF) for Boc protection steps due to its balance of polarity and inertness .

Q. How should researchers resolve discrepancies in reported solubility data?

Experimentally validate solubility using shake-flask methods:

  • Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol.
  • Quantify via UV-Vis spectroscopy (λmax ~210–230 nm) and compare with computational predictions (e.g., ACD/Labs software). Discrepancies may arise from polymorphic forms or residual solvents .

Q. What pharmacological assays are suitable for evaluating bioactivity?

Design in vitro assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Test acetylcholinesterase or kinase activity using fluorogenic substrates.
  • Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .

Q. How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies:

  • Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) at 37°C.
  • Monitor degradation via LC-MS every 24 hours. The Boc group may hydrolyze in acidic conditions, releasing free piperidine .

Q. How to address conflicting toxicity data in literature?

Perform tiered toxicology screening:

  • Acute toxicity : Zebrafish embryo assay (LC50 at 96 hours).
  • Genotoxicity : Ames test (bacterial reverse mutation).
  • Metabolic stability : Liver microsome assay (human/rat) to identify reactive metabolites. Lack of data in underscores the need for empirical validation .

Q. What challenges arise during scale-up from milligram to gram quantities?

Key issues include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling during Boc deprotection.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyclopropylamine to piperidine precursor).
  • Particle size control : Implement crystallization under high shear to ensure uniform particle distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.